4'-Bromo-3'-chloro-2'-(trifluoromethyl)phenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl bromide is a complex organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl bromide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl bromide typically involves multi-step organic reactions. One common method includes the bromination of 4’-chloro-3’-(trifluoromethyl)acetophenone using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amides, while oxidation can produce carboxylic acids.
Scientific Research Applications
4’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl bromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl bromide exerts its effects involves interactions with various molecular targets. The presence of electron-withdrawing groups such as bromine and trifluoromethyl enhances its reactivity towards nucleophiles. This compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
- 4-Chloro-3-(trifluoromethyl)phenacyl bromide
- 2-Bromo-4-chloroacetophenone
Uniqueness
4’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl bromide is unique due to the combination of bromine, chlorine, and trifluoromethyl groups, which impart distinct chemical properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C9H4Br2ClF3O |
---|---|
Molecular Weight |
380.38 g/mol |
IUPAC Name |
2-bromo-1-[4-bromo-3-chloro-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4Br2ClF3O/c10-3-6(16)4-1-2-5(11)8(12)7(4)9(13,14)15/h1-2H,3H2 |
InChI Key |
YXUOMLZXBHHCFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)C(F)(F)F)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.